2-Bromo-2,2-difluoroethyl 4-cyanobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate is an organic compound with the molecular formula C10H6BrF2NO2 It is a derivative of benzoic acid and contains bromine, fluorine, and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,2-difluoroethyl 4-cyanobenzoate typically involves the reaction of 4-cyanobenzoic acid with 2-bromo-2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 2-azido-2,2-difluoroethyl 4-cyanobenzoate or 2-thiocyanato-2,2-difluoroethyl 4-cyanobenzoate.
Reduction: Formation of 2-bromo-2,2-difluoroethyl 4-aminobenzoate.
Oxidation: Formation of 2-bromo-2,2-difluoroethyl 4-carboxybenzoate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-2,2-difluoroethyl 4-cyanobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyano group can act as an electron-withdrawing group, affecting the compound’s overall electronic properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but lacks the cyano group.
2-Bromo-2,2-difluoroethyl benzoate: Similar but without the cyano group on the benzene ring.
2-Bromo-2,2-difluoroethyl 4-nitrobenzoate: Contains a nitro group instead of a cyano group.
Uniqueness
2-Bromo-2,2-difluoroethyl 4-cyanobenzoate is unique due to the presence of both bromine and fluorine atoms, as well as the cyano group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H6BrF2NO2 |
---|---|
Molekulargewicht |
290.06 g/mol |
IUPAC-Name |
(2-bromo-2,2-difluoroethyl) 4-cyanobenzoate |
InChI |
InChI=1S/C10H6BrF2NO2/c11-10(12,13)6-16-9(15)8-3-1-7(5-14)2-4-8/h1-4H,6H2 |
InChI-Schlüssel |
KMWNVOKCEHFZAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(=O)OCC(F)(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.